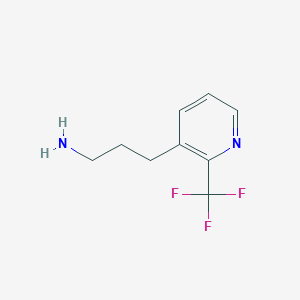

3-(2-(Trifluoromethyl)pyridin-3-YL)propan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2-(Trifluoromethyl)pyridin-3-YL)propan-1-amine is an organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a propan-1-amine moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-(Trifluoromethyl)pyridin-3-YL)propan-1-amine typically involves the introduction of the trifluoromethyl group into the pyridine ring, followed by the attachment of the propan-1-amine group. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base. The reaction conditions often require a polar solvent and a catalyst to facilitate the formation of the trifluoromethylated pyridine intermediate.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-throughput screening and optimization of reaction conditions can lead to higher yields and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvents, can enhance the sustainability of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 3-(2-(Trifluoromethyl)pyridin-3-YL)propan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.

Major Products: The major products formed from these reactions include nitroso or nitro derivatives, piperidine derivatives, and various substituted pyridine compounds.

Aplicaciones Científicas De Investigación

3-(2-(Trifluoromethyl)pyridin-3-YL)propan-1-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used as a probe to study biological processes involving amine-containing molecules.

Industry: The compound can be used in the development of new materials with unique properties, such as increased stability or enhanced reactivity.

Mecanismo De Acción

The mechanism of action of 3-(2-(Trifluoromethyl)pyridin-3-YL)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of their activity. The amine group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-target complex. The overall effect is the alteration of specific biological pathways, which can result in therapeutic benefits.

Comparación Con Compuestos Similares

Pexidartinib: A kinase inhibitor with a trifluoromethyl group, used in the treatment of certain cancers.

Uniqueness: 3-(2-(Trifluoromethyl)pyridin-3-YL)propan-1-amine is unique due to its specific structural features, such as the trifluoromethyl group attached to the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Actividad Biológica

3-(2-(Trifluoromethyl)pyridin-3-YL)propan-1-amine is an organic compound characterized by a trifluoromethyl group attached to a pyridine ring, which is further linked to a propan-1-amine structure. This unique configuration significantly influences its chemical properties and biological activities, making it a subject of interest in medicinal chemistry and drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity and selectivity towards these targets, leading to modulation of their activity. The amine group can participate in hydrogen bonding and electrostatic interactions, stabilizing the compound-target complex and altering specific biological pathways.

Biological Activities

Research has demonstrated various biological activities associated with this compound:

- Antimicrobial Activity : The presence of the trifluoromethyl group has been linked to enhanced antimicrobial properties. For instance, studies have shown that compounds with similar structures exhibit selective activity against Chlamydia trachomatis, highlighting the importance of the trifluoromethyl substitution in achieving this effect .

- Enzyme Modulation : Compounds containing trifluoromethyl groups can modulate enzyme activity, influencing signal transduction pathways critical for various biological processes. This modulation is essential for drug discovery, as it can lead to the development of therapeutics targeting specific diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies reveal that modifications to the pyridine ring or the propan-1-amine moiety can significantly affect biological activity. For example, replacing the trifluoromethyl group with other substituents like chlorine resulted in reduced activity against Chlamydia, indicating the critical role of the trifluoromethyl group in maintaining potency .

Comparative Analysis

The following table summarizes some related compounds and their biological activities:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-1-amine | Structure | Altered activity due to phenyl ring substitution |

| 1-(2-(Trifluoromethyl)pyridin-4-yl)ethanamine | Structure | Affects solubility and reactivity |

| N-(5-chloro-2-(trifluoromethyl)pyridin-3-yl)-6-(1H-pyrazol-4-yl)picolinamide | Structure | Enhanced biological activity due to additional functional groups |

Case Studies

Several studies have highlighted the potential applications of this compound:

- Antichlamydial Activity : Research indicated that compounds with a trifluoromethyl group showed selective inhibition against C. trachomatis, with minimal toxicity towards host cells. This suggests that such compounds could serve as a basis for developing new antichlamydial drugs .

- Enzyme Inhibition : In vitro assays demonstrated that derivatives of this compound could inhibit key enzymes involved in bacterial metabolism, thereby showcasing its potential as an antibiotic agent .

Propiedades

Fórmula molecular |

C9H11F3N2 |

|---|---|

Peso molecular |

204.19 g/mol |

Nombre IUPAC |

3-[2-(trifluoromethyl)pyridin-3-yl]propan-1-amine |

InChI |

InChI=1S/C9H11F3N2/c10-9(11,12)8-7(3-1-5-13)4-2-6-14-8/h2,4,6H,1,3,5,13H2 |

Clave InChI |

RPZVXRJSRATLMY-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(N=C1)C(F)(F)F)CCCN |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.